potassium (4-bromobutyl)trifluoroboranuide
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Overview
Description
Potassium (4-bromobutyl)trifluoroboranuide is a chemical compound with the molecular formula C4H8BBrF3K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-bromobutyl)trifluoroboranuide can be synthesized through the reaction of 4-bromobutylboronic acid with potassium bifluoride. The reaction typically occurs in an aqueous medium and involves the formation of a trifluoroborate salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified through crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-bromobutyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium or nickel.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Cross-Coupling Reactions: Palladium or nickel catalysts are used along with bases such as potassium carbonate or cesium carbonate in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (4-bromobutyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for various biological studies.
Industry: It is used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which potassium (4-bromobutyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The trifluoroborate group acts as a stable and reactive intermediate that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a transition state with the coupling partner .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-bromophenyl)trifluoroboranuide
- Potassium (4-butylphenyl)trifluoroboranuide
Uniqueness
Potassium (4-bromobutyl)trifluoroboranuide is unique due to its specific structure, which includes a bromobutyl group. This structural feature provides distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, the presence of the bromine atom allows for specific nucleophilic substitution reactions that are not possible with other trifluoroborates .
Properties
CAS No. |
1808916-06-4 |
---|---|
Molecular Formula |
C4H8BBrF3K |
Molecular Weight |
242.9 |
Purity |
95 |
Origin of Product |
United States |
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